molecular formula C10H12N2O B582502 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1234615-94-1

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B582502
CAS No.: 1234615-94-1
M. Wt: 176.219
InChI Key: JABHYVLKNVQMNM-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound with a molecular formula of C10H12N2O It is a derivative of isoindoline, characterized by the presence of an amino group at the 5-position and an ethyl group at the 2-position

Scientific Research Applications

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable in material science for developing new materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as 2-ethylbenzamide, in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions with a suitable solvent like toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used. These reactions are often conducted in inert atmospheres to prevent oxidation.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted isoindoline derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar in structure but with a methyl group instead of an ethyl group.

    5-Amino-2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains a phenyl group at the 2-position.

    5-Amino-2,3-dihydro-1H-isoindol-1-one: Lacks the ethyl group at the 2-position.

Uniqueness

5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both an amino group and an ethyl group, which confer distinct chemical and biological properties. The ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

IUPAC Name

5-amino-2-ethyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-12-6-7-5-8(11)3-4-9(7)10(12)13/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABHYVLKNVQMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1=O)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680573
Record name 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-94-1
Record name 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium/Carbon (10% wt) (63 mg, 0.30 mmol) was added to a stirred solution of 2-ethyl-5-nitro-2,3-dihydro-isoindol-1-one (634 mg, 3.06 mmol) and ammonium formate (949 mg, 15.31 mmol) in anhydrous DMF (12 ml) at room temperature. The resulting suspension was heated at reflux for 1 hr, then cooled and filtered through a pad of celite. The solvent was evaporated in vacuo and the crude residue purified by flash column chromatography (5% methanol in dichloromethane) to yield the title compound as a pale yellow oil (530 mg, 98%). HPLC retention time 0.95 min. Mass spectrum (ES+) m/z 177 (M+H).
Quantity
634 mg
Type
reactant
Reaction Step One
Quantity
949 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One
Yield
98%

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